molecular formula C4H6O3 B8215928 2-[(2S)-Oxiran-2-yl]acetic acid

2-[(2S)-Oxiran-2-yl]acetic acid

Cat. No.: B8215928
M. Wt: 102.09 g/mol
InChI Key: ZVNYKZKUBKIIAH-VKHMYHEASA-N
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Description

2-[(2S)-Oxiran-2-yl]acetic acid, also known as 2-(oxiran-2-yl)acetic acid, is an organic compound with the molecular formula C4H6O3. It features an oxirane (epoxide) ring attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S)-Oxiran-2-yl]acetic acid typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve the large-scale epoxidation of suitable alkenes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-[(2S)-Oxiran-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(2S)-Oxiran-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S)-Oxiran-2-yl]acetic acid involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • 2-(oxiran-2-yl)propanoic acid
  • 2-(oxiran-2-yl)butanoic acid
  • 2-(oxiran-2-yl)pentanoic acid

Comparison: 2-[(2S)-Oxiran-2-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-[(2S)-oxiran-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYKZKUBKIIAH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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